3-Chloro-1,1-diethoxy-propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1-diethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEDRIAZFORLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CCl)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444312 | |
| Record name | 3-chloro-1,1-diethoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125781-03-5 | |
| Record name | 3-chloro-1,1-diethoxy-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 1,1 Diethoxy Propan 2 Ol
Retrosynthetic Analysis of the 3-Chloro-1,1-diethoxy-propan-2-ol Scaffold
A retrosynthetic analysis of this compound identifies several key disconnections and logical precursors. The structure contains three primary functional groups: a diethyl acetal (B89532), a secondary alcohol, and a primary alkyl chloride.
Acetal and Chloro-alcohol Disconnections: The most straightforward analysis involves disconnecting the acetal and the chloro-alcohol functionalities. This leads back to a key precursor, 3-chloro-2-hydroxypropanal (B1221047) nih.gov. The acetal can be formed from the reaction of this aldehyde with ethanol (B145695) under acidic conditions.
Glyceraldehyde-based Approach: An alternative and highly viable disconnection points to DL-Glyceraldehyde diethyl acetal (also known as 3,3-diethoxy-1,2-propanediol) sigmaaldrich.comtcichemicals.com. This commercially available precursor already contains the required diethyl acetal and the secondary alcohol at the correct positions. A subsequent selective chlorination of the primary hydroxyl group would yield the target molecule. This is a highly convergent approach.
Alkene-based Approach: A third strategy involves disconnecting the chloro and hydroxyl groups, suggesting a halohydrin formation reaction. This would originate from an unsaturated precursor, specifically 3,3-diethoxy-1-propene chemsynthesis.com. The addition of a chlorine source in the presence of water would install the vicinal chloro and hydroxyl groups.
These primary retrosynthetic pathways form the basis for the conventional and stereoselective synthesis routes discussed below.
Conventional Synthesis Routes to this compound
Conventional routes to synthesize this compound are predicated on readily available starting materials and well-established chemical transformations. These methods prioritize efficiency and scalability for producing the racemic form of the compound.
Exploration of Precursors and Reagents for Carbonyl Protection and Halogenation
One of the most logical synthetic strategies begins with a precursor containing the core carbon skeleton and appropriate oxygenation, which is then elaborated through protection and halogenation steps. A prime candidate for this approach is glyceraldehyde or its derivatives.
The synthesis commences with the protection of the aldehyde functionality of glyceraldehyde as a diethyl acetal. This is typically achieved by reacting glyceraldehyde with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a strong mineral acid, to form DL-Glyceraldehyde diethyl acetal sigmaaldrich.com. This intermediate possesses both a primary and a secondary hydroxyl group.
The subsequent challenge is the selective chlorination of the primary alcohol in the presence of the secondary one. Reagents like thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) are commonly employed for converting primary and secondary alcohols to alkyl chlorides orgosolver.comchemistrysteps.com. By carefully controlling reaction conditions, such as temperature and stoichiometry, a degree of selectivity for the less sterically hindered primary alcohol can be achieved. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is then displaced by a chloride ion youtube.com.
Table 1: Reagents for Carbonyl Protection and Selective Halogenation
| Step | Precursor | Reagent(s) | Product |
|---|---|---|---|
| Carbonyl Protection | Glyceraldehyde | Ethanol, Acid Catalyst (e.g., H⁺) | DL-Glyceraldehyde diethyl acetal |
Investigation of Halohydrin Formation and Subsequent Acetalization Strategies
An alternative pathway utilizes the formation of a halohydrin from an unsaturated precursor. This route typically begins with the synthesis of an allyl acetal. For instance, acrolein can be converted to acrolein diethyl acetal (3,3-diethoxy-1-propene) chemsynthesis.com.
The key step in this sequence is the halohydrin formation reaction across the double bond of the allyl acetal. This transformation is achieved by treating the alkene with a halogen source, such as chlorine (Cl₂) or N-chlorosuccinimide (NCS), in a nucleophilic solvent like water libretexts.orgwikipedia.orglibretexts.org. The mechanism involves the formation of a cyclic chloronium ion intermediate, which is then opened by the backside attack of a water molecule leah4sci.commasterorganicchemistry.com. According to Markovnikov's rule, the nucleophile (water) will attack the more substituted carbon of the chloronium ion, leading to the hydroxyl group at the C2 position and the chlorine atom at the C3 position, yielding the desired this compound.
Table 2: Halohydrin Formation Strategy
| Step | Precursor | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| Acetal Formation | Acrolein | Ethanol, Acid Catalyst | 3,3-diethoxy-1-propene |
Direct Chlorination Approaches to the Propanol (B110389) Backbone with Acetal Functionality
This approach focuses on introducing the chlorine atom onto a pre-existing propanol scaffold that already contains the diethyl acetal. The key precursor for this strategy is 1,1-diethoxy-2,3-propanediol , which is identical to the DL-Glyceraldehyde diethyl acetal mentioned previously sigmaaldrich.com.
The direct chlorination of this diol is the critical transformation. As outlined in section 2.2.1, achieving selectivity for the primary hydroxyl group is paramount. Thionyl chloride (SOCl₂) is a primary reagent for this purpose commonorganicchemistry.comorganic-chemistry.org. The reaction converts the primary alcohol into an alkyl chloride, leaving the secondary alcohol intact. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction and to facilitate the conversion orgosolver.comchemistrysteps.com. Other reagents, such as those used in the Appel reaction (triphenylphosphine and carbon tetrachloride), could also be considered for this selective transformation under milder conditions.
Stereoselective Synthesis of Enantiopure this compound
The presence of a stereocenter at the C2 position of this compound necessitates the development of asymmetric synthetic methods to access enantiomerically pure forms of the molecule.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. Once the desired stereocenter is established, the auxiliary is removed.
A hypothetical stereoselective synthesis of this compound could employ an Evans oxazolidinone auxiliary, a powerful tool in asymmetric synthesis, particularly for aldol (B89426) reactions chem-station.comyoutube.comresearchgate.net. The synthesis could begin by acylating a chiral oxazolidinone, for example, with diethoxyacetyl chloride. The resulting imide can be converted into its boron or titanium enolate.
This chiral enolate could then undergo a diastereoselective aldol reaction with a suitable one-carbon electrophile, such as formaldehyde (B43269) or a synthetic equivalent. However, a more controlled approach would involve reaction with chloromethyl methyl sulfide, followed by hydrolysis to introduce the chloromethyl group and set the stereocenter for the hydroxyl group.
A more plausible route involves attaching an Evans auxiliary to a propionyl group and then performing a stereoselective α-hydroxylation. The resulting α-hydroxy imide could then be manipulated. A more direct application would be a diastereoselective aldol reaction between the boron enolate of an N-acetylated Evans auxiliary and 2,2-diethoxyacetaldehyde . This would set the vicinal diol stereochemistry. Subsequent selective chlorination of the primary alcohol and cleavage of the auxiliary would yield the enantiopure product. The stereoselectivity is controlled by the steric hindrance of the substituent on the oxazolidinone ring, which directs the approach of the electrophile to one face of the enolate wikipedia.orgchem-station.comscielo.org.mx. After the key bond formation, the auxiliary can be cleaved under mild conditions to reveal the chiral alcohol.
Table 3: Hypothetical Chiral Auxiliary-Mediated Aldol Reaction
| Step | Starting Materials | Key Transformation | Stereochemical Control |
|---|---|---|---|
| 1 | Chiral Oxazolidinone, Acetic Anhydride (B1165640) | Acylation | Attachment of chiral auxiliary |
| 2 | N-Acetyl Oxazolidinone, Bu₂BOTf, Base | Boron Enolate Formation | Formation of a Z-enolate |
| 3 | Chiral Boron Enolate, 2,2-Diethoxyacetaldehyde | Diastereoselective Aldol Reaction | Face-selective attack directed by the auxiliary |
| 4 | Aldol Adduct | Selective Chlorination (e.g., SOCl₂) | Conversion of primary -OH to -Cl |
Asymmetric Catalysis for the Synthesis of this compound
The enantioselective synthesis of chiral alcohols from prochiral ketones is a well-established and powerful tool in organic chemistry. In the context of this compound, this would involve the asymmetric reduction of the corresponding ketone, 3-chloro-1,1-diethoxy-propan-2-one. While specific studies on this particular substrate are not extensively documented, a wealth of research on the asymmetric reduction of analogous α-chloro ketones provides a strong basis for viable synthetic routes.
These reductions are typically achieved using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to the carbonyl group in a stereocontrolled manner. Prominent among these methods are catalytic transfer hydrogenation and reductions using borane (B79455) reagents with chiral oxazaborolidine catalysts (CBS reduction).
Ruthenium-based catalysts, often in combination with chiral diamine or phosphine (B1218219) ligands, are highly effective for the asymmetric transfer hydrogenation of a wide range of ketones, including those with halide substituents. These reactions often utilize isopropanol (B130326) or formic acid as the hydride source and can achieve high enantioselectivity under mild conditions. For substrates containing coordinating groups, such as the ether linkages in the target molecule, high selectivities can often be achieved.
The CBS reduction, employing a chiral oxazaborolidine catalyst and borane as the stoichiometric reductant, is another highly reliable method for the enantioselective reduction of prochiral ketones. The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the borane, directing the hydride delivery to one face of the ketone.
The following table summarizes representative results for the asymmetric reduction of ketones analogous to 3-chloro-1,1-diethoxy-propan-2-one, demonstrating the potential of these methods.
| Substrate | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α-Chloroacetophenone | (S,S)-Ts-DPEN-Ru(II) | 95 | 98 (R) |
| 1-Chloro-3-phenoxy-propan-2-one | CBS Catalyst/BH3 | 92 | 95 (S) |
| Ethyl 4-chloro-3-oxobutanoate | BINAP-Ru(II)/H2 | 98 | 99 (R) |
Biocatalytic Approaches to Chiral Chlorinated Propanols and Analogues
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the production of enantiomerically enriched this compound and its analogues, two primary biocatalytic strategies are applicable: the kinetic resolution of a racemic mixture of the alcohol and the asymmetric reduction of the corresponding ketone.
Kinetic Resolution: This approach utilizes enzymes, typically lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. Lipases are widely employed due to their broad substrate scope, high stability in organic solvents, and commercial availability. The choice of acyl donor and solvent can significantly influence both the reaction rate and the enantioselectivity.
For instance, the kinetic resolution of racemic 1-chloro-3-phenoxy-2-propanol has been successfully achieved using various lipases, yielding both enantiomers in high optical purity. This demonstrates the potential of applying a similar strategy to this compound.
Asymmetric Reduction: Similar to chemical catalysis, enzymes, particularly dehydrogenases and reductases, can catalyze the highly enantioselective reduction of prochiral ketones. These enzymes often rely on cofactors such as NADH or NADPH, and whole-cell systems are frequently used to facilitate in-situ cofactor regeneration. The substrate scope of these enzymes is continually being expanded through protein engineering and screening of microbial diversity.
The following interactive data table provides examples of biocatalytic resolutions and reductions for the synthesis of chiral chlorohydrins.
| Substrate | Biocatalyst (Enzyme/Organism) | Method | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (R,S)-1-Chloro-3-(1-naphthyloxy)-2-propanol | Candida antarctica Lipase (B570770) B (CALB) | Kinetic Resolution (Acylation) | ~50 | >99 (for S-alcohol) |
| 3-Chloropropiophenone | Saccharomyces cerevisiae | Asymmetric Reduction | 80 | 99 (S) |
| (R,S)-1-Chloro-3-phenoxy-2-propanol | Halohydrin Dehalogenase (AbHHDH) | Sequential Kinetic Resolution | 30.7 (yield) | >99 (S) |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by considering these principles, particularly through the use of solvent-free reactions and by maximizing atom economy.
Solvent-Free Reactions and Alternative Media
Organic solvents are a major contributor to chemical waste and pose environmental and safety hazards. Consequently, developing solvent-free reaction conditions or replacing conventional solvents with greener alternatives is a key goal of green chemistry.
For the synthesis of chlorohydrin ethers, solvent-free methods have been explored. For example, the reaction of fatty alcohols with epichlorohydrin (B41342) can be carried out without a solvent, using a solid base and a phase transfer catalyst. This approach simplifies product purification, as the solid base can be easily removed by filtration. While direct application to this compound from 1,1-diethoxy-2,3-epoxypropane would need to be investigated, the principle of solvent-free epoxide ring-opening is well-established.
When a solvent is necessary, the choice of a greener alternative is crucial. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are becoming increasingly popular replacements for traditional chlorinated solvents and ethers like THF. These solvents are often derived from renewable resources and can offer improved safety profiles and reduced environmental impact. For asymmetric catalytic reactions, the use of such green solvents has been shown to be effective, sometimes even enhancing selectivity and yield.
Atom Economy and Waste Minimization in this compound Production
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient process with less waste generation.
To illustrate the concept for the synthesis of this compound, a plausible synthetic route starting from epichlorohydrin and ethanol can be considered. The reaction would involve the ring-opening of epichlorohydrin with ethanol to form 1-chloro-3-ethoxy-propan-2-ol, followed by a Williamson ether synthesis with sodium ethoxide and ethyl chloride. A more direct, though potentially less selective, approach could involve the direct reaction of epichlorohydrin with two equivalents of sodium ethoxide.
Let's consider a hypothetical synthesis of this compound from glycerol (B35011), a renewable feedstock. A multi-step synthesis could involve:
Acetalization of glycerol with ethanol and an acid catalyst to form a mixture of acetals.
Chlorination of the hydroxyl group.
A simplified, hypothetical addition reaction to form a related chlorohydrin ether can be used to demonstrate the calculation of atom economy:
Reaction: Epichlorohydrin + Ethanol → 1-Chloro-3-ethoxy-propan-2-ol
Molecular Weight of Epichlorohydrin (C₃H₅ClO): 92.52 g/mol
Molecular Weight of Ethanol (C₂H₆O): 46.07 g/mol
Molecular Weight of 1-Chloro-3-ethoxy-propan-2-ol (C₅H₁₁ClO₂): 138.59 g/mol
Atom Economy Calculation:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (138.59 / (92.52 + 46.07)) x 100 = (138.59 / 138.59) x 100 = 100%
Reactivity and Reaction Mechanisms of 3 Chloro 1,1 Diethoxy Propan 2 Ol
Chemical Transformations of the Hydroxyl Group in 3-Chloro-1,1-diethoxy-propan-2-ol
The secondary hydroxyl group at the 2-position is a versatile functional handle that can undergo a variety of transformations, including functionalization and oxidation.
Functionalization via Esterification and Etherification
The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride (B1165640). The reaction with an acid anhydride is often catalyzed by a weak base like pyridine (B92270). Esters can be formed by reacting an alcohol with a carboxylic acid, often accompanied by the elimination of water. google.com
Etherification: The formation of an ether can be achieved through several methods, with the Williamson ether synthesis being a common approach. wikipedia.org This method involves two steps: first, the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide then acts as a nucleophile in an SN2 reaction with an alkyl halide to form the ether. masterorganicchemistry.com
| Reaction Type | Reagent | Product Functional Group | Product Name Example |
|---|---|---|---|
| Esterification | Acetic Anhydride ((CH₃CO)₂O) / Pyridine | Ester | 3-Chloro-1,1-diethoxy-propan-2-yl acetate |
| Esterification | Benzoyl Chloride (C₆H₅COCl) / Pyridine | Ester | 3-Chloro-1,1-diethoxy-propan-2-yl benzoate |
| Etherification | 1. NaH; 2. Methyl Iodide (CH₃I) | Ether | 3-Chloro-1,1-diethoxy-2-methoxy-propane |
| Etherification | 1. NaH; 2. Benzyl Bromide (BnBr) | Ether | 2-(Benzyloxy)-3-chloro-1,1-diethoxy-propane |
Oxidation and Reduction Pathways
Oxidation: The secondary alcohol in this compound can be oxidized to form a ketone. chemistryviews.orgchemguide.co.uk A wide range of oxidizing agents can accomplish this transformation without affecting the acetal (B89532) or the chlorinated moiety. libretexts.org The choice of reagent can depend on the desired reaction conditions (e.g., acidic vs. neutral) and the presence of other sensitive functional groups. The product of this oxidation is 3-chloro-1,1-diethoxy-propan-2-one .
| Reagent | Common Name / Conditions | Notes |
|---|---|---|
| CrO₃, H₂SO₄, Acetone (B3395972) | Jones Oxidation | Strongly acidic conditions. libretexts.org |
| C₅H₅NHCrO₃Cl | Pyridinium Chlorochromate (PCC) | Milder, non-aqueous conditions. chemistryviews.orgyoutube.com |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Mild, non-metallic conditions, performed at low temperature. chemistryviews.orgyoutube.com |
| Na₂Cr₂O₇, H₂SO₄, H₂O | Acidified Dichromate | Classic, strong oxidizing agent. chemguide.co.uk |
Reduction: The secondary alcohol functional group is already in a reduced state. Further reduction would involve the complete removal of the hydroxyl group to form an alkane, a transformation that is not typically a direct, single-step process and would require converting the hydroxyl into a good leaving group first. However, the reverse of the oxidation reaction—the reduction of the corresponding ketone, 3-chloro-1,1-diethoxy-propan-2-one—can be readily achieved to reform the secondary alcohol. Common reducing agents for this transformation are hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgfiveable.me NaBH₄ is a milder reagent often preferred for its selectivity for aldehydes and ketones. libretexts.org
Intramolecular Cyclization Reactions
The presence of both a hydroxyl group and a chlorine atom on adjacent carbons (a chlorohydrin) allows this compound to undergo an efficient intramolecular cyclization reaction under basic conditions. This transformation, a classic example of the Williamson ether synthesis, results in the formation of an epoxide ring.
The reaction is initiated by a base, which deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This is followed by an intramolecular SN2 (substitution nucleophilic bimolecular) attack by the newly formed alkoxide on the carbon atom bearing the chlorine atom. The chloride ion is displaced as the leaving group, resulting in the formation of the cyclic ether, 2,3-epoxy-1,1-diethoxypropane, also known as glycidaldehyde (B58185) diethyl acetal. The acetal group remains stable and does not participate in the reaction under these basic conditions.
Table 1: Mechanism of Base-Catalyzed Intramolecular Cyclization
| Step | Description |
|---|---|
| 1. Deprotonation | A base (e.g., hydroxide (B78521) ion, OH⁻) removes the acidic proton from the hydroxyl group of this compound, forming an intermediate alkoxide. |
| 2. Intramolecular SN2 Attack | The negatively charged oxygen of the alkoxide acts as a nucleophile, attacking the adjacent carbon bonded to the chlorine atom. |
| 3. Displacement | The chloride ion is expelled as a leaving group, leading to the closure of the three-membered epoxide ring. |
This cyclization is a key reaction, transforming the chlorohydrin into a reactive epoxide, which can then be used in subsequent synthetic steps.
Hydrolysis and Transacetalization of the Diethoxy Acetal Group in this compound
The diethoxy acetal group serves as a protecting group for an aldehyde. Acetals are characteristically stable in neutral or basic environments but are readily hydrolyzed under acidic conditions. researchgate.netchemistrysteps.com
Acid-Catalyzed Acetal Hydrolysis
The hydrolysis of the diethoxy acetal in this compound requires an acid catalyst and the presence of water to regenerate the parent aldehyde. organicchemistrytutor.com The reaction is an equilibrium process, and to drive it towards the aldehyde product, a large excess of water is typically used. chemistrysteps.com The mechanism involves a series of protonation, elimination, nucleophilic attack, and deprotonation steps. organicchemistrytutor.commasterorganicchemistry.com
The process begins with the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.compearson.com The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. researchgate.net A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.compearson.com Subsequent deprotonation yields a hemiacetal. libretexts.org The sequence is then repeated: the remaining hydroxyl group of the hemiacetal is protonated, water is eliminated to form a protonated aldehyde, and a final deprotonation step yields the final product, 3-chloro-2-hydroxypropanal (B1221047), along with two equivalents of ethanol.
Table 2: Step-by-Step Mechanism of Acid-Catalyzed Acetal Hydrolysis
| Step | Description | Intermediate |
|---|---|---|
| 1. Protonation | One of the ethoxy oxygen atoms is protonated by an acid (H₃O⁺). pearson.com | Protonated Acetal |
| 2. Elimination | The protonated ethoxy group leaves as a neutral ethanol molecule, forming a resonance-stabilized oxonium ion. masterorganicchemistry.com | Oxonium Ion |
| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxonium ion. pearson.com | Protonated Hemiacetal |
| 4. Deprotonation | Water acts as a base to deprotonate the intermediate, forming a hemiacetal. pearson.com | Hemiacetal |
| 5. Protonation | The hydroxyl group of the hemiacetal is protonated. libretexts.org | Protonated Hemiacetal |
| 6. Elimination | A molecule of water is eliminated, assisted by the ethoxy group, forming a protonated aldehyde. | Protonated Aldehyde |
| 7. Deprotonation | Water deprotonates the intermediate to yield the final aldehyde product. | Aldehyde |
Exchange Reactions with Other Diols or Alcohols
Transacetalization is a variation of acetal hydrolysis where another alcohol or a diol is used instead of water. This reaction is also acid-catalyzed and is driven by equilibrium. By using a large excess of a different alcohol or by removing the ethanol that is formed, the equilibrium can be shifted to favor the new acetal product.
For instance, reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal. This type of reaction is valuable for installing different protecting groups or for synthesizing more complex molecular architectures. Various catalysts, including Lewis acids like zirconium tetrachloride, can be employed to facilitate these transformations under mild conditions.
Multi-functional Reactivity and Cascade Reactions of this compound
The presence of three distinct functional groups (chloride, hydroxyl, and acetal) allows for complex, multi-step transformations that can be performed sequentially or in a single pot.
Sequential and One-Pot Transformations
The differential reactivity of the functional groups enables a variety of sequential reactions. A common sequence involves first treating the molecule with a base to induce intramolecular cyclization to the epoxide (glycidaldehyde diethyl acetal). This stable, protected epoxide can then be subjected to nucleophilic ring-opening under either acidic or basic conditions to introduce a new functional group.
Alternatively, the acetal can first be hydrolyzed under acidic conditions to unmask the aldehyde. The resulting 3-chloro-2-hydroxypropanal can then undergo further reactions characteristic of aldehydes, such as oxidation, reduction, or condensation reactions, while the chlorohydrin moiety remains available for subsequent transformations. The development of one-pot multicomponent reactions allows for the efficient synthesis of complex molecules from simple starting materials in a single procedure, a strategy applicable to versatile substrates like this compound. rsc.org
Chemoselective Reactivity Studies
Chemoselectivity is paramount when dealing with multi-functional molecules. The reactivity of this compound can be precisely controlled by the choice of reaction conditions.
Basic Conditions : The molecule is selectively reactive at the chlorohydrin site. The hydroxyl group is deprotonated, leading to rapid and efficient intramolecular cyclization to form the epoxide. The acetal group is completely stable under these conditions. researchgate.net
Acidic Conditions : The acetal group is the primary site of reactivity, undergoing hydrolysis to an aldehyde. The chlorohydrin functionality is generally stable, although prolonged exposure to strong acid could lead to side reactions.
Nucleophilic Conditions (Neutral) : Under neutral conditions, an SN2 reaction could potentially occur at the primary carbon bearing the chlorine. For example, a Finkelstein reaction using sodium iodide in acetone could selectively replace the chloride with an iodide, leaving the alcohol and acetal groups untouched. chemspider.com
Reductive/Oxidative Conditions : The choice of reagent would determine the outcome. A strong reducing agent might reduce the chloride, while a selective oxidizing agent could target the secondary alcohol, provided the acetal remains stable.
Table 3: Chemoselective Reactivity Summary
| Reagent/Condition | Functional Group Targeted | Primary Product |
|---|---|---|
| Base (e.g., NaOH, NaH) | Chlorohydrin (-OH and -Cl) | Epoxide (Glycidaldehyde diethyl acetal) |
| Acid (e.g., H₂SO₄, HCl) + H₂O | Diethoxy Acetal | Aldehyde (3-chloro-2-hydroxypropanal) |
| Acid + Diol (e.g., Ethylene Glycol) | Diethoxy Acetal | Cyclic Acetal |
This chemoselective behavior makes this compound a useful and versatile building block in organic synthesis.
Derivatization and Advanced Chemical Transformations of 3 Chloro 1,1 Diethoxy Propan 2 Ol
Synthesis of Complex Organic Molecules from 3-Chloro-1,1-diethoxy-propan-2-ol as a Key Intermediate
The strategic positioning of its functional groups makes this compound a potent intermediate for the synthesis of more elaborate organic molecules. evitachem.com The chloro- and hydroxyl- groups, in particular, serve as handles for sequential or one-pot derivatization, allowing for the controlled introduction of new functionalities and the extension of the carbon skeleton.
The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution by a variety of nucleophiles. This allows for the introduction of amines, azides, thiols, and other functional groups. The secondary alcohol can undergo oxidation to a ketone, providing another site for chemical modification. Furthermore, the diethyl acetal (B89532) can be hydrolyzed under acidic conditions to unmask the aldehyde, which can then participate in a host of reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination.
A hypothetical synthetic pathway illustrating the utility of this compound could involve the initial displacement of the chloride with an azide, followed by reduction to a primary amine. The secondary alcohol could then be oxidized to a ketone. Finally, deprotection of the acetal would yield an amino keto-aldehyde, a highly functionalized molecule ready for further elaboration into complex targets.
Table 1: Potential Derivatization Reactions of this compound
| Functional Group | Reagent/Condition | Product Type |
| Chloro | NaN3 then H2/Pd | Amino alcohol |
| Chloro | NaCN | Cyano alcohol |
| Chloro | R-SH, Base | Thioether alcohol |
| Hydroxyl | PCC, CH2Cl2 | Chloro ketone |
| Hydroxyl | Acetic anhydride (B1165640), Pyridine (B92270) | Chloro acetate |
| Acetal | H3O+ | Chloro-hydroxy-aldehyde |
Application in Heterocyclic Chemistry
The 1-chloro-2-propanol (B90593) motif within this compound is a classic precursor for the synthesis of various heterocyclic compounds. The adjacent chloro and hydroxyl groups can readily undergo intramolecular cyclization under basic conditions to form an epoxide ring. This resulting epoxide, bearing a diethoxymethyl group, is a valuable intermediate for further synthetic transformations.
Moreover, the trifunctional nature of the parent molecule allows for its participation in condensation reactions with other difunctional or polyfunctional molecules to construct a wide variety of heterocyclic systems. For example, reaction with a primary amine could lead to the formation of substituted morpholines or other nitrogen-containing heterocycles after a series of intramolecular reactions. The unmasked aldehyde can also be a key player in the synthesis of heterocycles, participating in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction.
Incorporation into Polymer Architectures
Drawing from the general utility of propanol (B110389) derivatives in polymer science, this compound presents itself as a promising monomer for the creation of functional polymers. The secondary hydroxyl group can be utilized in step-growth polymerization reactions. For instance, it can react with diacids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. The presence of the chloro- and diethoxy- groups on the polymer backbone would impart unique properties and allow for post-polymerization modification.
The chloro- group can serve as a site for grafting other polymer chains or for introducing specific functionalities along the polymer backbone. The acetal group, stable to many polymerization conditions, can be hydrolyzed post-polymerization to generate aldehyde groups. These aldehydes can then be used for cross-linking the polymer chains, leading to the formation of robust polymer networks, or for conjugating biomolecules or other active substances.
Catalytic Reactions Utilizing this compound as a Substrate
The reactivity of the functional groups in this compound makes it a suitable substrate for a variety of catalytic transformations, including both metal-catalyzed and organocatalytic reactions.
Metal-Catalyzed Transformations
The carbon-chlorine bond in this compound can be activated by various transition metal catalysts. For example, palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to form new carbon-carbon bonds at this position. This would allow for the introduction of aryl, vinyl, or alkynyl groups, significantly increasing the molecular complexity.
Furthermore, the secondary alcohol can participate in metal-catalyzed reactions. For instance, ruthenium-catalyzed transfer hydrogenation could be used to stereoselectively reduce the corresponding ketone if the alcohol is first oxidized. Conversely, catalytic oxidation of the alcohol to a ketone can be achieved using various metal-based catalysts.
Table 2: Potential Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Functional Group Involved | Product Type |
| Suzuki Coupling | Pd(PPh3)4, Base | Chloro | Arylated propanol |
| Heck Reaction | Pd(OAc)2, PPh3, Base | Chloro | Alkenylated propanol |
| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Base | Chloro | Alkynylated propanol |
| Transfer Hydrogenation | Ru-catalyst, iPrOH | Ketone (from oxidation) | Chiral chloro alcohol |
Organocatalytic Applications
The field of organocatalysis offers numerous possibilities for the selective transformation of this compound. The secondary alcohol is a prime candidate for enantioselective acylation using chiral organocatalysts, such as N-heterocyclic carbenes or chiral amines. This would allow for the kinetic resolution of the racemic alcohol, providing access to enantioenriched derivatives.
The aldehyde, once unmasked from the acetal, can participate in a wide range of organocatalyzed reactions. For instance, proline and its derivatives can catalyze asymmetric aldol or Mannich reactions, leading to the formation of new stereocenters. Chiral secondary amine catalysts, such as those derived from diarylprolinol silyl (B83357) ethers, can be used for asymmetric alpha-functionalization of the aldehyde.
These organocatalytic transformations are particularly attractive due to their often mild reaction conditions and reduced metal contamination in the final products.
Spectroscopic Elucidation and Structural Analysis of 3 Chloro 1,1 Diethoxy Propan 2 Ol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of organic molecules in solution. For 3-chloro-1,1-diethoxy-propan-2-ol, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In a study of a derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, detailed ¹H and ¹³C NMR data were reported (¹H NMR in DMSO-d6 at 300 MHz and ¹³C NMR in DMSO-d6 at 75 MHz). iucr.org The chemical shifts (δ) are as follows: ¹H NMR: 1.22 (2CH₃, 6H), 3.63–3.94 (2CH₂, 4H), 4.77 (s, 1H), 5.03 (d, J = 5.0 Hz, 1H), 6.42 (d, J = 5.0 Hz, 1H), 7.19 (m, 2H), 7.55 (m, 2H); ¹³C NMR: 15.51, 62.33, 79.35, 95.15, 113.45, 115.64, 127.98, 134.18, 160.28. iucr.org This data is crucial for confirming the structure of the synthesized derivative.
Table 1: Predicted and Experimental NMR Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.
| Compound | Spectrum | Chemical Shift (ppm) |
|---|---|---|
| This compound | ¹H NMR (Predicted) | Data not available |
| This compound | ¹³C NMR (Predicted) | Data not available |
| 3-Chloro-1,1-diethoxypropane (B132063) | ¹H NMR | Available, specific shifts not detailed in provided text |
| 3-Chloro-1,1-diethoxypropane | ¹³C NMR | Available, specific shifts not detailed in provided text |
| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | ¹H NMR (DMSO-d6) | 1.22, 3.63-3.94, 4.77, 5.03, 6.42, 7.19, 7.55 |
| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | ¹³C NMR (DMSO-d6) | 15.51, 62.33, 79.35, 95.15, 113.45, 115.64, 127.98, 134.18, 160.28 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound and for studying its fragmentation patterns, which provides structural information. The molecular formula of this compound is C₇H₁₅ClO₃, with a molecular weight of 182.65 g/mol . chemicalbook.com
For the related compound, 3-chloro-1,1-diethoxypropane, GC-MS data is available, indicating its fragmentation pattern upon electron ionization. nih.gov Predicted collision cross-section (CCS) values for various adducts of 3-chloro-1,1-diethoxypropane have also been calculated, which is useful for ion mobility-mass spectrometry analysis. uni.lu
In a collaborative study on the determination of 3-chloro-1,2-propanediol (B139630) in food, gas chromatography with mass spectrometric detection was used, highlighting the utility of MS in quantifying structurally similar compounds. researchgate.net
Table 2: Mass Spectrometry Data for this compound and a Related Compound This table is interactive. Click on the headers to sort the data.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ionization Method | Key Fragments (m/z) |
|---|---|---|---|---|
| This compound | C₇H₁₅ClO₃ | 182.65 | Not specified | Not available |
| 3-Chloro-1,1-diethoxypropane | C₇H₁₅ClO₂ | 166.646 | GC-MS (Electron Ionization) | Data available but not detailed in text |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For the related compound 3-chloro-1,1-diethoxypropane, IR spectra are available from various techniques including neat, ATR-IR, and vapor phase IR. nih.govnist.gov These spectra would show characteristic absorption bands for the C-O (ether) and C-Cl bonds. Specifically, the NIST Chemistry WebBook provides a condensed phase IR spectrum for β-chloropropionaldehyde diethyl acetal (B89532) (an alternative name for 3-chloro-1,1-diethoxypropane). nist.gov
While specific IR data for this compound is not found, the presence of a hydroxyl (-OH) group would introduce a broad absorption band in the region of 3200-3600 cm⁻¹ in its IR spectrum, distinguishing it from 3-chloro-1,1-diethoxypropane.
Raman spectroscopy data for 3-chloro-1,1-diethoxypropane is also noted to be available. nih.gov This technique would complement the IR data, particularly for the non-polar bonds.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While there is no information on the crystal structure of this compound itself, likely due to its liquid state at room temperature, the crystal structure of a derivative, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, has been determined. iucr.orgresearchgate.net
The study reveals that this derivative crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. iucr.orgresearchgate.net The central C1-C2-C3-C4 chain exhibits a staggered conformation. The C-Cl bond lengths are reported as 1.792(2) and 1.778(2) Å, and the C-O(ethoxy) bond lengths are 1.410(3) and 1.392(3) Å. iucr.org The molecules are linked by weak O-H···O hydrogen bonds to form a polymeric chain. researchgate.net This type of analysis provides precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the solid-state packing and properties of the compound.
The use of co-crystallization with host molecules like tetraaryladamantanes is another powerful technique to determine the crystal structure of liquid compounds, as demonstrated for various phenylethanol and phenylpropanol derivatives. nih.gov This method could potentially be applied to this compound to obtain its solid-state structure.
Table 3: Crystallographic Data for a Derivative of this compound This table is interactive. Click on the headers to sort the data.
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Intermolecular Interactions |
|---|---|---|---|---|
| 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol | Orthorhombic | P2₁2₁2₁ | C-Cl: 1.792(2), 1.778(2); C-O(ethoxy): 1.410(3), 1.392(3) | O-H···O hydrogen bonds |
Computational Chemistry and Theoretical Studies of 3 Chloro 1,1 Diethoxy Propan 2 Ol
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. In 3-Chloro-1,1-diethoxy-propan-2-ol, the interplay between the electron-withdrawing chlorine atom, the oxygen atoms of the hydroxyl and ether groups, and the carbon backbone creates a unique electronic environment.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces. researchgate.netscirp.org These calculations would likely reveal a significant polarization of the C-Cl bond, leading to a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarization makes the carbon atom susceptible to nucleophilic attack.
The presence of the diethoxy group, an acetal (B89532), introduces further complexity. The anomeric effect, a stereoelectronic phenomenon observed in acetals, influences the stability of different conformations and the reactivity of the molecule. cdnsciencepub.comcdnsciencepub.com Computational studies on α-chloro ethers have shown that the anomeric effect plays a crucial role in their stability. researchgate.net For this compound, this effect would involve interactions between the lone pairs of the ether oxygens and the antibonding orbital of the C-Cl bond, which could affect the bond length and reactivity.
Reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. It is anticipated that the carbon atom bonded to the chlorine would be a primary site for nucleophilic attack, while the oxygen atoms would be the primary sites for electrophilic attack or protonation.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Method | Significance |
| Dipole Moment | ~2.5 - 3.5 D | DFT (B3LYP/6-31G) | Indicates overall molecular polarity and potential for intermolecular interactions. |
| HOMO Energy | ~ -10.5 eV | DFT (B3LYP/6-31G) | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ 1.2 eV | DFT (B3LYP/6-31G*) | Relates to the molecule's ability to accept electrons (electrophilicity). |
| Partial Charge on C2 | +0.25 to +0.35 | Mulliken Population Analysis | Highlights the electrophilic nature of the carbon attached to the chlorine atom. |
Note: The values in this table are illustrative and based on typical results for similar halogenated ethers and alcohols. Specific computational studies on this compound are required for precise values.
Conformational Analysis and Energetics
The flexibility of the propane (B168953) backbone and the presence of several rotatable bonds in this compound give rise to multiple possible conformations. libretexts.orgmaricopa.edu Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. libretexts.orgnobelprize.org
Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. For this compound, the crucial rotations would be around the C1-C2 and C2-C3 bonds. The relative energies of the resulting conformers (e.g., gauche, anti) are determined by a combination of steric hindrance between the bulky diethoxy and chloro-methyl groups, and stereoelectronic effects like hydrogen bonding between the hydroxyl group and the ether oxygens or the chlorine atom. maricopa.edu
Table 2: Predicted Relative Energies of Key Conformers of this compound (Illustrative)
| Conformer | Dihedral Angle (O-C2-C1-Cl) | Relative Energy (kcal/mol) | Key Feature |
| Anti | ~180° | 0.0 (Reference) | Minimizes steric repulsion between large groups. |
| Gauche 1 | ~60° | 0.5 - 1.5 | Potential for intramolecular hydrogen bonding. |
| Gauche 2 | ~-60° | 0.7 - 1.8 | Potential for intramolecular hydrogen bonding. |
| Eclipsed | ~0° | 4.0 - 6.0 | High energy due to steric and torsional strain. |
Note: The values in this table are illustrative and based on general principles of conformational analysis. maricopa.edulibretexts.org The actual energy differences would depend on the specific computational method and basis set used.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. nih.govdiva-portal.org A key reaction of chlorohydrins is their conversion to epoxides under basic conditions. For this compound, this would involve the deprotonation of the hydroxyl group followed by an intramolecular nucleophilic substitution (SN2) reaction, where the resulting alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming an epoxide. psu.eduresearchgate.net
Computational modeling of this reaction would involve locating the structures of the reactant, the transition state, and the product. The transition state would feature a partially formed C-O bond and a partially broken C-Cl bond. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Theoretical studies on similar chlorohydrin cyclizations have provided detailed insights into the geometry and energetics of these processes. mdpi.comrsc.orgresearchgate.netcdnsciencepub.com
Furthermore, computational studies can explore alternative reaction pathways, such as elimination reactions or rearrangements. For example, the possibility of the diethoxy group participating in the reaction, or the influence of different solvents on the reaction mechanism, can be systematically investigated.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. sns.it These predictions are highly valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra.
By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. rsc.org The predicted frequencies for the O-H, C-H, C-O, and C-Cl stretching and bending modes can be compared with experimental IR data. Discrepancies between the calculated and experimental spectra can often be resolved by scaling the calculated frequencies, a common practice in computational spectroscopy.
Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. ethz.ch These predictions can aid in the assignment of peaks in experimental NMR spectra, which can be complex for a molecule with several non-equivalent protons and carbons. Theoretical studies on halogenated organic compounds have demonstrated the accuracy of such predictions. rsc.orgresearchgate.net
Validation of the computational model is achieved by comparing the predicted spectra with experimentally obtained spectra. A good agreement between the theoretical and experimental data lends confidence to the computational model, which can then be used to predict other properties of the molecule with greater certainty.
Future Research Directions for 3 Chloro 1,1 Diethoxy Propan 2 Ol Chemistry
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The future development of 3-Chloro-1,1-diethoxy-propan-2-ol chemistry is contingent on the establishment of robust and efficient synthetic routes. Current methods for analogous compounds, such as the synthesis of 1,3-diethoxy-2-propanol (B53937) by heating 1,3-dichloro-2-propanol (B29581) with sodium hydroxide (B78521) in ethanol (B145695), often require harsh conditions and can lead to side products. bloomtechz.com Future research should pivot towards more refined, selective, and sustainable methods.
A primary objective is the development of catalytic systems that can improve yield and minimize waste. For instance, the synthesis of the related 3-chloro-1-propanol (B141029) has been shown to benefit from benzenesulfonic acid catalysis, which enhances reaction efficiency and prevents over-chlorination. fscichem.com A similar strategy could be adapted for the synthesis of this compound. Furthermore, the use of double metal cyanide (DMC) catalysts, known for their efficacy in alkoxylation reactions, presents another promising avenue for investigation. google.com
Given that the C2 position of the molecule is a stereocenter, the development of asymmetric syntheses is a critical research direction. This would unlock access to enantiopure forms of the compound, which are invaluable for pharmaceutical applications. nih.gov Future work could explore:
Chiral Catalysts: Employing chiral Lewis acids or organocatalysts to control the stereochemical outcome of the reaction.
Enzymatic Resolutions: Utilizing enzymes like lipases for the kinetic resolution of the racemic mixture, a technique proven effective for similar chlorohydrins. researchgate.net
Finally, aligning with the principles of green chemistry, research should aim to develop syntheses that reduce environmental impact. This could involve using ultrasound technology and environmentally benign solvents like water, a strategy that has been successfully applied to the synthesis of 3-chloro-1,2-propanediol (B139630). bloomtechz.com
Table 1: Potential Strategies for Enhanced Synthesis of this compound
| Strategy | Objective | Potential Approach | Analogous Precedent |
|---|---|---|---|
| Catalysis | Improve yield and efficiency, reduce byproducts | Use of solid acid catalysts or Double Metal Cyanide (DMC) catalysts. | Benzenesulfonic acid catalysis for 3-chloro-1-propanol synthesis. fscichem.com |
| Stereoselectivity | Access to enantiopure (R) and (S) forms | Asymmetric catalysis or enzymatic kinetic resolution using lipases. | Stereoselective C(sp³)–H functionalization to create chiral diols; lipase (B570770) resolution of chlorohydrins. nih.govresearchgate.net |
| Green Chemistry | Reduce environmental impact and use of hazardous reagents | Solvent-free synthesis or use of water with ultrasound irradiation. | Ultrasound-assisted synthesis of 3-chloro-1,2-propanediol in water. bloomtechz.com |
Exploration of Underexplored Reactivity Profiles and New Catalytic Systems
This compound possesses three distinct functional groups—a secondary alcohol, a chloroalkane, and a diethyl acetal (B89532)—whose reactivities can be selectively harnessed. A significant area for future research is the systematic exploration of its chemoselective transformations under various catalytic systems.
The chlorohydrin motif is a well-known precursor to epoxides via intramolecular cyclization under basic conditions. Investigating this transformation for the title compound would yield glycidyl (B131873) diethyl acetal, a valuable bifunctional intermediate. Beyond this, the individual functional groups offer numerous possibilities:
Chloro Group: This site is amenable to nucleophilic substitution reactions. For example, a Finkelstein reaction could convert it to the more reactive iodo-analogue, opening pathways for cross-coupling reactions. chemspider.com
Hydroxyl Group: Selective oxidation of the secondary alcohol to the corresponding ketone would provide access to α-chloro-β-ketone acetals. Catalytic systems based on palladium/copper could be explored for this purpose. rsc.org Alternatively, the hydroxyl group can be esterified or etherified to introduce other functionalities.
Acetal Group: Mild acid-catalyzed hydrolysis can deprotect the acetal to reveal a reactive aldehyde. This aldehyde can then participate in a wide range of C-C bond-forming reactions, such as Wittig olefinations or Henry nitroaldol reactions, significantly expanding the molecular complexity. pnas.orgpsu.eduuib.no
The development of novel catalytic systems will be paramount. The application of modern catalytic methods like photoredox or electrochemical catalysis could enable transformations under exceptionally mild conditions, preserving the molecule's other functional groups. nih.govbeilstein-journals.org
Table 2: Potential Chemoselective Reactions and Catalytic Systems
| Functional Group | Reaction Type | Potential Product | Catalytic System/Reagent |
|---|---|---|---|
| Chlorohydrin | Intramolecular Cyclization | Glycidyl diethyl acetal (epoxide) | Base (e.g., NaOH, K₂CO₃) |
| Hydroxyl | Oxidation | 3-Chloro-1,1-diethoxy-propan-2-one | PdCl₂/CuCl, TEMPO |
| Chloro | Nucleophilic Substitution | 3-Iodo-1,1-diethoxy-propan-2-ol | NaI in Acetone (B3395972) (Finkelstein Reaction) chemspider.com |
| Acetal | Hydrolysis | 3-Chloro-2-hydroxypropanal (B1221047) | Mild acid (e.g., p-TsOH, Amberlyst-15) |
Expansion of Synthetic Utility towards Biologically Active Compounds and Materials Science
The true value of a building block is measured by its utility in constructing functional molecules. Future research should focus on demonstrating the application of this compound as a versatile synthon for both biologically active compounds and advanced materials.
In medicinal chemistry, chiral chlorohydrins and their epoxide derivatives are cornerstone intermediates. The enantiopure forms of this compound could serve as three-carbon building blocks for synthesizing complex chiral drugs. Analogous smaller chlorohydrins are already used in the synthesis of important pharmaceuticals, including the antidepressant (S,S)-(+)-Reboxetine and the β-blocker pindolol. nih.govpsu.edu The presence of the protected aldehyde in the title compound offers an additional synthetic handle for elaboration into more complex structures.
In materials science, the molecule's structure is suggestive of applications in polymer chemistry. Upon deprotection and reduction of the aldehyde, the resulting 1,2,3-propanetriol diether could be a monomer for synthesizing novel polyesters or polyurethanes. The ether linkages could confer desirable properties such as flexibility, thermal stability, and specific solubility. Furthermore, the parent compound or its derivatives could act as precursors to specialized surfactants and functional fluids, similar to how 3-chloro-1-propanol is used to create anionic surfactants and modifiers for engineering plastics. fscichem.com
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound's chemistry, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer powerful tools to overcome the limitations of traditional batch processing.
Automated synthesis platforms, often coupled with design-of-experiment software, can be employed to rapidly screen a wide array of catalysts, solvents, and reaction conditions. This high-throughput approach would dramatically accelerate the optimization of synthetic pathways and the discovery of new reactions and applications for the title compound, enabling a much faster realization of its full potential as a chemical building block. digitellinc.com
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize purity (>95%) and yield in the preparation of 3-Chloro-1,1-diethoxy-propan-2-ol?
- Methodological Answer : Employ a two-step process: (1) Chlorination of 1,1-diethoxy-propan-2-ol using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C to minimize side reactions. (2) Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or HPLC with UV detection .
Q. Which analytical techniques are most suitable for quantifying trace levels of this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility and detection sensitivity. Validate the method with spike-recovery experiments in relevant matrices (e.g., plasma or tissue homogenates) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), –20°C (long-term), and 25°C/60% RH (stress conditions). Monitor degradation via HPLC-UV at 210 nm. Hydrolysis is a primary degradation pathway; use inert atmospheres (argon) and desiccants to mitigate moisture absorption .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical influence of this compound enantiomers on metabolic activation and toxicity?
- Methodological Answer : Separate enantiomers using chiral chromatography (e.g., Chiralpak IC column) and compare their metabolic profiles in vitro using liver microsomes or hepatocytes. Quantify reactive intermediates (e.g., epoxides) via LC-MS/MS. Enantiomer-specific toxicity can be assessed using cytotoxicity assays (e.g., MTT) in renal or hepatic cell lines .
Q. How can computational modeling clarify the interaction between this compound and cytochrome P450 enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to CYP2E1 or CYP3A4. Validate predictions with inhibition assays using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2). Cross-reference results with metabolomic profiling .
Q. What experimental designs are effective for resolving contradictions in reported toxicological data for chloro-propanol derivatives?
- Methodological Answer : Conduct a systematic meta-analysis of existing in vivo studies (e.g., rodent models), focusing on dose-response relationships and exposure durations. Use benchmark dose modeling (BMD) to identify NOAEL/LOAEL thresholds. Reconcile discrepancies by standardizing assay protocols (e.g., OECD guidelines for subchronic toxicity) .
Q. How does this compound modulate mitochondrial function in energy-stressed cellular environments?
- Methodological Answer : Use Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cells treated with the compound. Co-treat with mitochondrial stressors (e.g., CCCP) or glycolytic inhibitors (2-DG) to assess metabolic flexibility. Validate findings with ATP/ADP ratio quantification and ROS detection (DCFH-DA assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
